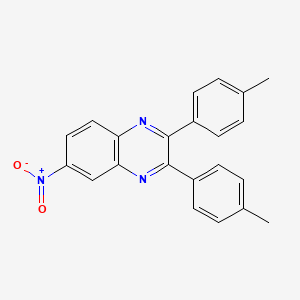![molecular formula C23H22N4O2 B4178606 N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide](/img/structure/B4178606.png)
N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide
Overview
Description
Amide coupling reactions using reagents like carbodiimides.
Employing coupling agents such as EDC or DCC for efficient formation.
Industrial Production Methods
Large-scale synthesis involves optimization of each step for yield and purity.
Catalysts and solvents are chosen for scalability and environmental considerations.
Process intensification techniques like microwave-assisted synthesis may be employed.
Types of Reactions it Undergoes:
Oxidation:
With oxidizing agents like potassium permanganate or chromates.
Produces oxidized derivatives with altered biological activities.
Reduction:
Using agents like lithium aluminum hydride or sodium borohydride.
Generates reduced forms with potential different pharmacokinetics.
Substitution:
Electrophilic or nucleophilic substitutions at reactive positions.
Halogenation, nitration, or sulfonation under controlled conditions.
Common Reagents and Conditions:
For oxidation: KMnO4, CrO3 in acidic or neutral media.
For reduction: LiAlH4, NaBH4 in dry ether or ethanol.
For substitution: Halogens, nitrating agents, or sulfonic acids with appropriate catalysts.
Major Products Formed from these Reactions:
Oxidized derivatives with higher polarity.
Reduced forms with modified electron densities.
Substituted products with potential new functionalities.
Scientific Research Applications
Chemistry:
Intermediate in the synthesis of complex organic molecules.
Utilized in reaction mechanism studies and structural analysis.
Biology:
Investigated for its potential as a biochemical probe.
Evaluated in enzymatic reaction studies and binding assays.
Medicine:
Explored for its pharmacological properties.
Assessed for antitumor, antimicrobial, and anti-inflammatory activities.
Industry:
Used in the development of advanced materials.
Potentially applied in the creation of novel polymers or as a catalyst in industrial reactions.
Mechanism of Action
Biological Activity:
Interacts with specific molecular targets such as enzymes or receptors.
Modulates pathways involved in cell proliferation, apoptosis, or immune response.
Molecular Targets:
Binding to proteins or nucleic acids, altering their function.
Inhibiting enzyme activity or disrupting protein-protein interactions.
Pathways Involved:
Affects signaling pathways like MAPK, PI3K/Akt, or NF-kB.
Modulates gene expression and protein synthesis.
Comparison with Similar Compounds
N-[2-(1-phenylethyl)-1,2,3,4-tetrahydroquinolino[1,2-a]benzimidazol-8-yl]-2-furamide
N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazolo[1,2-a]benzimidazol-8-yl]-2-furamide
Uniqueness:
Unique tetrahydropyrazino[1,2-a]benzimidazole backbone differentiates it from other heterocyclic compounds.
Specific substitution pattern imparts distinct chemical and biological properties.
Versatility in undergoing various chemical reactions enhances its utility in synthesis and application.
For the latest insights or detailed experimental protocols, always refer to the primary literature
Properties
IUPAC Name |
N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16(17-6-3-2-4-7-17)26-11-12-27-20-10-9-18(14-19(20)25-22(27)15-26)24-23(28)21-8-5-13-29-21/h2-10,13-14,16H,11-12,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPJGYKPZIGAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)C5=CC=CO5)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4178525.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4178531.png)
![Methyl 2-[[3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]acetate](/img/structure/B4178554.png)
![1-[({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4178555.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4178559.png)
![8'-ethoxy-4',4',6'-trimethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4178567.png)
![N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4178574.png)
![4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B4178579.png)
![N-[4-(2-oxo-2-{[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}ethyl)phenyl]butanamide](/img/structure/B4178585.png)
![Diethyl 2-amino-2'-methyl-5'-oxo-1'-prop-2-enylspiro[chromene-4,4'-pyrrole]-3,3'-dicarboxylate](/img/structure/B4178588.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4178599.png)

![5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride](/img/structure/B4178634.png)
![2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B4178639.png)
